3-(Bromomethyl)-1,2-oxazole-5-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1,2-oxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O3S/c5-2-3-1-4(10-7-3)11(6,8)9/h1H,2H2,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFVZZJLQGFUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CBr)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 3 Bromomethyl 1,2 Oxazole 5 Sulfonamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3-(Bromomethyl)-1,2-oxazole-5-sulfonamide begins with the disconnection of the sulfonamide group, a common strategy in the synthesis of sulfonamide-containing compounds. This leads to a sulfonyl chloride intermediate, which can be derived from the corresponding sulfonic acid. The core 1,2-oxazole ring can be disconnected through several pathways, depending on the chosen synthetic route. One plausible disconnection breaks the C-O and N-C bonds, revealing simpler acyclic precursors. For instance, the ring could be formed from a precursor containing a hydroxylamine (B1172632) or an oxime and a carbonyl compound with appropriate leaving groups. The bromomethyl group at the 3-position can be envisioned as arising from the bromination of a corresponding methyl group or introduced via a building block already containing this functionality.
This analytical approach suggests that key starting materials could include a suitably substituted alkyne, a source of the sulfonamide nitrogen, and a precursor for the bromomethylated carbon. The specific choice of disconnection and corresponding synthetic strategy will depend on the availability of starting materials, reaction efficiency, and desired control over regioselectivity.
Classical and Modern Approaches to 1,2-Oxazole Ring Formation
The formation of the 1,2-oxazole ring is a cornerstone of this synthesis. Numerous methods have been developed over the years, ranging from historical named reactions to more recent, technologically advanced procedures.
The Fischer oxazole (B20620) synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This reaction proceeds through a dehydration mechanism under mild conditions. wikipedia.org While traditionally used for 1,3-oxazoles, modifications and analogous principles can be considered for 1,2-oxazole systems. A hypothetical adaptation for the target compound might involve a starting material with a pre-installed sulfonyl moiety and a functional group that can be converted to the bromomethyl group post-cyclization.
| Feature | Description |
| Reactants | Typically an aromatic cyanohydrin and an aromatic aldehyde. wikipedia.org |
| Catalyst | Anhydrous hydrochloric acid. wikipedia.org |
| Key Intermediate | An iminochloride intermediate is proposed. wikipedia.org |
| Advantages | One of the earliest developed methods for oxazole synthesis. |
| Limitations | Often limited to diaryloxazoles and may produce by-products. wikipedia.org |
The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This method is particularly relevant as it directly installs a substituent at the 5-position of the oxazole ring. nih.govmdpi.com For the synthesis of the target compound, an aldehyde precursor containing the future bromomethyl group at the appropriate position would be required. The sulfonamide group would likely be introduced in a separate step. The reaction is driven by the unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyanide carbon. organic-chemistry.org
| Feature | Description |
| Reactants | An aldehyde and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org |
| Conditions | Typically carried out under basic conditions. nih.govmdpi.com |
| Mechanism | Involves the initial deprotonation of TosMIC, followed by attack on the carbonyl, cyclization, and elimination of the tosyl group. wikipedia.org |
| Scope | Widely applicable for the synthesis of 5-substituted oxazoles. nih.govmdpi.com |
| Recent Advances | The use of ionic liquids as solvents and microwave assistance have been explored to improve reaction efficiency. nih.gov |
The Bredereck reaction offers a pathway to oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is efficient for producing 2,4-disubstituted oxazoles. ijpsonline.com To apply this to the synthesis of this compound, a suitably designed α-haloketone and an amide source for the sulfonamide nitrogen would be necessary. The regiochemistry would need to be carefully controlled to achieve the desired 1,2-oxazole isomer.
| Feature | Description |
| Reactants | α-haloketones and amides. ijpsonline.com |
| Product | Typically yields 2,4-disubstituted oxazoles. ijpsonline.com |
| Advantages | Considered an efficient and economical process. ijpsonline.com |
| Modifications | Use of α-hydroxyketones as starting materials has been reported as an improvement. ijpsonline.com |
Modern synthetic chemistry has seen the emergence of copper-catalyzed reactions for the formation of heterocyclic rings. Copper(II)-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles has been described. nih.gov This approach involves vinylic C-H bond functionalization at room temperature. nih.gov Another strategy involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to produce trisubstituted oxazoles. acs.org These methods offer the potential for milder reaction conditions and greater functional group tolerance compared to some classical methods.
| Method | Reactants | Catalyst System | Key Features |
| Oxidative Cyclization of Enamides | Enamides | Copper(II) salts (e.g., CuBr2) | Proceeds via vinylic C-H functionalization at room temperature. nih.gov |
| Aerobic Oxidative Dehydrogenative Annulation | Amines, Alkynes, O2 | Copper catalyst | Involves dioxygen activation and oxidative C-H bond functionalization. acs.org |
| Intramolecular O-Arylation | ortho-haloanilides | CuCl/TMEDA or Cu(OTf)2/TMEDA | Can be performed in water, offering an environmentally friendly option. thieme-connect.com |
Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates and improving yields. nih.govijpsonline.com The synthesis of oxazoles is no exception, with microwave assistance being applied to various synthetic routes, including the Van Leusen reaction. nih.gov For instance, the reaction of substituted aryl aldehydes with TosMIC under microwave irradiation in the presence of a base like potassium phosphate (B84403) can lead to the formation of 5-substituted oxazoles in high yields and significantly reduced reaction times. nih.govacs.org This technology offers a greener and more efficient alternative to conventional heating methods. benthamdirect.com
| Feature | Description |
| Principle | Utilizes microwave energy to rapidly and efficiently heat the reaction mixture. benthamdirect.com |
| Advantages | Shorter reaction times, often higher yields, and potential for cleaner reactions. nih.govijpsonline.com |
| Applications | Applied to various oxazole syntheses, including the Van Leusen and Bredereck reactions. nih.govijpsonline.com |
| Example Conditions | Aldehyde, TosMIC, K3PO4 in isopropanol, irradiated at 65 °C for 8 minutes. acs.org |
Introduction of the Sulfonamide Moiety at the C5 Position of the 1,2-Oxazole Ring
The incorporation of a sulfonamide functional group at the C5 position of the 1,2-oxazole ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through a two-step process: initial sulfonation or chlorosulfonation of the heterocyclic ring to generate a reactive sulfonyl chloride intermediate, followed by reaction with an amine source.
N-Acylation and N-Sulfonation Methodologies
While N-acylation and N-sulfonation are broad terms, in this context, the key transformation is the formation of the sulfonamide's S-N bond. This is most commonly accomplished by reacting a pre-formed 1,2-oxazole-5-sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. smolecule.comresearchgate.net This reaction is a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the sulfonamide.
The reactivity of this process allows for the synthesis of a diverse range of N-substituted sulfonamides by varying the amine component. For the synthesis of the parent this compound, aqueous or anhydrous ammonia would be the reagent of choice. The efficiency of these N-sulfonation reactions is often high, providing a reliable method for installing the desired functionality. nih.gov
Sulfonyl Chloride Reactions
The pivotal intermediate for introducing the C5-sulfonamide group is the 1,2-oxazole-5-sulfonyl chloride. The synthesis of this intermediate is typically achieved via electrophilic substitution on the oxazole ring. A common and effective method involves the direct chlorosulfonation of a suitable 1,2-oxazole precursor using chlorosulfonic acid. nih.gov The oxazole ring, while aromatic, can undergo electrophilic substitution, although the conditions must be carefully controlled. The subsequent treatment with a chlorinating agent like thionyl chloride can be used to ensure the complete conversion to the sulfonyl chloride. nih.gov
Once isolated, the 1,2-oxazole-5-sulfonyl chloride serves as a robust electrophile for reaction with various nucleophiles. The reaction with amines to form sulfonamides is a cornerstone of this synthetic strategy. researchgate.net The conditions for this reaction can be tailored, but it often involves the slow addition of the sulfonyl chloride to a solution of the amine in a suitable solvent, sometimes in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. nih.gov
| Amine Nucleophile | Base/Solvent System | Product Type | Reference |
|---|---|---|---|
| Ammonia (NH₃) | Dioxane/Water | Primary Sulfonamide | nih.gov |
| Primary Amines (R-NH₂) | Pyridine/Chloroform | N-Alkyl/Aryl Sulfonamide | nih.gov |
| Secondary Amines (R₂NH) | Pyridine/DCM | N,N-Dialkyl/Aryl Sulfonamide | smolecule.com |
| 5-Amino-1H-pyrazoles | Not specified | N-Heterocyclic Sulfonamide | researchgate.net |
Introduction of the Bromomethyl Group at the C3 Position of the 1,2-Oxazole Ring
The conversion of a methyl group at the C3 position to a bromomethyl group is a crucial functionalization step. This transformation requires methods that are selective for the alkyl substituent over the heterocyclic ring itself.
Strategies for Halogenation of Alkyl Substituents on Heterocyclic Rings
The halogenation of alkyl groups attached to heterocyclic rings is analogous to the benzylic halogenation of alkylarenes. youtube.com The C-H bonds of the methyl group at the C3 position of the 1,2-oxazole ring are activated by the adjacent aromatic system, making them susceptible to free-radical halogenation.
The most common and effective strategy for this type of transformation is the use of N-Bromosuccinimide (NBS). nih.gov This reagent provides a low, constant concentration of bromine radicals, which favors substitution at the activated alkyl position over addition or substitution on the aromatic ring. The reaction is typically initiated using UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This approach avoids the use of Lewis acids, which would promote undesirable electrophilic bromination of the oxazole ring itself. youtube.com
Regioselective and Chemoselective Bromination Techniques
Achieving the desired monobromination of the C3-methyl group requires careful control of reaction conditions to ensure both regioselectivity (substitution on the methyl group vs. the ring) and chemoselectivity (monobromination vs. di- or tri-bromination).
N-Bromosuccinimide (NBS) is the reagent of choice for this selective transformation due to its ability to effect radical substitution under mild conditions. nih.gov The use of a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is often preferred to minimize ionic side reactions. The stoichiometry of NBS is critical; using approximately one equivalent of the reagent relative to the 3-methyl-1,2-oxazole substrate helps to prevent the formation of dibromomethyl byproducts. The selectivity arises from the free-radical mechanism, which preferentially abstracts the weaker, resonance-stabilized hydrogen atom from the methyl group adjacent to the ring.
| Reagent/Conditions | Mechanism | Typical Selectivity | Reference |
|---|---|---|---|
| NBS, Radical Initiator (AIBN), CCl₄ | Free Radical | Highly selective for alkyl side-chain (monobromination) | nih.gov |
| Br₂, UV Light | Free Radical | Selective for alkyl side-chain, risk of over-halogenation | youtube.com |
| Br₂, FeBr₃ (Lewis Acid) | Electrophilic Aromatic Substitution | Selective for C-H bonds on the aromatic ring | youtube.com |
| Tetrabutylammonium bromide (TBAB) | Varies (e.g., oxidative) | Can be tuned for specific C-H bonds, often on the ring | frontiersin.org |
One-Pot and Multicomponent Reaction Sequences for Complex Scaffold Assembly
To enhance synthetic efficiency, reduce waste, and shorten production timelines, one-pot and multicomponent reactions are highly desirable. jsynthchem.com While a specific multicomponent reaction for the direct assembly of this compound is not prominently described, the principles of tandem reactions can be applied to streamline its synthesis from advanced intermediates.
A plausible one-pot strategy would involve the synthesis of a 3-methyl-1,2-oxazole-5-sulfonamide intermediate, followed by in-situ bromination without the need for isolation and purification. This sequence would involve two distinct sets of reaction conditions performed sequentially in the same vessel. For instance, after the formation of the sulfonamide from the corresponding sulfonyl chloride is complete, the solvent could be exchanged, and NBS and a radical initiator could be added to perform the side-chain bromination.
| Stage | Transformation | Key Reagents | Notes |
|---|---|---|---|
| 1 | Sulfonamide Formation | 3-Methyl-1,2-oxazole-5-sulfonyl chloride, Ammonia | Formation of the C5-sulfonamide. Reaction is worked up to remove excess reagents and byproducts. |
| 2 | Solvent Exchange & Bromination | N-Bromosuccinimide (NBS), AIBN | The crude product from Stage 1 is dissolved in a non-polar solvent, and reagents for radical bromination are added. |
Advanced Synthetic Methodologies for 3 Bromomethyl 1,2 Oxazole 5 Sulfonamide Analogues
Metal-Catalyzed Coupling Reactions in Oxazole-Sulfonamide Synthesis
Metal-catalyzed reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. These methods are particularly valuable for constructing the polysubstituted oxazole-sulfonamide scaffold.
Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki Reaction)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for creating C-C bonds. ignited.innih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govtandfonline.com This strategy offers a convergent approach to synthesizing analogues of 3-(Bromomethyl)-1,2-oxazole-5-sulfonamide by connecting pre-functionalized oxazole (B20620) and aryl fragments. ignited.innih.gov
For instance, a halogenated 1,2-oxazole core can be coupled with an arylboronic acid bearing a sulfonamide group, or conversely, a boronate-substituted oxazole can be reacted with a halogenated arylsulfonamide. researchgate.net The versatility of the Suzuki reaction allows for the introduction of a wide array of substituents on either coupling partner, facilitating the generation of diverse chemical libraries. nih.govresearchgate.net Research has demonstrated the successful application of Suzuki couplings for the regioselective preparation of 2,4- and 2,5-disubstituted-1,3-oxazoles, a strategy that can be adapted for the 1,2-oxazole system. nih.gov
| Oxazole Substrate | Boronic Acid Partner | Potential Product Feature | Reference |
|---|---|---|---|
| 3-(Bromomethyl)-5-halo-1,2-oxazole | 4-Sulfamoylphenylboronic acid | Aryl sulfonamide at C5-position | nih.gov |
| 3-(Bromomethyl)-1,2-oxazol-5-ylboronic acid | 4-Bromo-benzenesulfonamide | Aryl sulfonamide at C5-position | researchgate.net |
| 5-Sulfamoyl-3-halo-1,2-oxazole | Aryl/heteroaryl boronic acids | Diverse aryl/heteroaryl groups at C3-position | ignited.in |
| 4-(4-Bromophenyl)-2,5-dimethyloxazole | Substituted phenyl boronic acid | Biphenyl substituted oxazole core | tandfonline.com |
Copper-Catalyzed Transformations
Copper catalysis provides an economical and efficient alternative to palladium for the synthesis of oxazole rings. globethesis.com Various copper-catalyzed transformations have been developed, including intramolecular cyclizations of functionalized enamides and aerobic oxidative dehydrogenative annulations of amines and alkynes. acs.orgacs.org These methods can be employed to construct the core oxazole ring of the target analogues.
One notable approach is the copper-catalyzed aerobic oxidative reaction involving amines, alkynes, and molecular oxygen to form trisubstituted oxazoles. acs.org By selecting starting materials that contain the necessary precursors for the bromomethyl and sulfonamide functionalities, this method can provide a direct route to the desired scaffold. Another strategy involves the copper-catalyzed cycloaddition of acyl azides and terminal alkynes, which regioselectively yields 2,5-disubstituted oxazoles. tandfonline.com These reactions are often characterized by their high functional group tolerance and operational simplicity. organic-chemistry.orgresearchgate.net
| Reaction Type | Key Reactants | Catalyst System (Example) | Key Feature | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Functionalized β-(methylthio)enamides | Cu(I) | Efficient synthesis of 2,4,5-substituted oxazoles | acs.org |
| Aerobic Oxidative Dehydrogenative Annulation | Amines, Alkynes, O₂ | Cu(I) | Combines dioxygen activation and C-H functionalization | acs.org |
| [3+2] Annulation/Olefination Cascade | Amides and Ylides | Cu(I) | Formation of 2,4-disubstituted oxazoles | acs.org |
| Solvent-Free Annulation | Readily available substrates | Cu(II) | Facile synthesis of 2,4,5-triarylated oxazoles | organic-chemistry.org |
Organometallic Reagents in Functionalization
The regioselective functionalization of a pre-formed oxazole ring is a powerful strategy for introducing desired substituents. nih.govacs.org This can be achieved through the use of highly reactive organometallic reagents, such as those derived from magnesium and zinc. nih.govacs.orgresearchgate.net Directed metalation using sterically hindered bases like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidide) of magnesium or zinc allows for deprotonation at specific positions on the oxazole ring. acs.orgresearchgate.net
The resulting magnesiated or zincated oxazole species are stable and can react with a variety of electrophiles to introduce functional groups. nih.gov For example, metalation at the C5 position of a 3-(protected-methyl)-1,2-oxazole could be followed by quenching with sulfur dioxide and subsequent amination to install the sulfonamide group. Similarly, the bromomethyl group could be introduced via reaction with an appropriate electrophile. This method provides access to highly functionalized oxazoles that might be difficult to prepare through other routes. nih.govacs.org
Sustainable Synthetic Approaches
In line with the principles of green chemistry, the development of sustainable synthetic methods is of paramount importance. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions offers significant environmental benefits by eliminating solvent waste and simplifying product purification. An oxidative, copper-catalyzed annulation has been reported for the facile synthesis of 2,4,5-triarylated oxazoles at mild temperatures under an atmosphere of molecular oxygen without the need for a solvent. organic-chemistry.org Such protocols are highly desirable as they reduce the environmental impact of the synthesis. While direct application to this compound analogues requires adaptation, the principle demonstrates a viable green chemistry approach for the formation of the core oxazole heterocycle. Transition-metal-free synthesis methods are also being explored, which can further enhance the sustainability profile by avoiding potentially toxic and expensive metal catalysts. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. nih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. ijpsonline.comorganic-chemistry.org
This technique has been successfully applied to various steps in the synthesis of both oxazole and sulfonamide derivatives. ijpsonline.comnih.gov For example, the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with phenyl boronic acid has been performed under microwave irradiation. tandfonline.comijpsonline.com Similarly, a microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids has been developed, avoiding the need to isolate sulfonyl chloride intermediates. organic-chemistry.org The application of microwave technology to the synthesis of this compound analogues could streamline the manufacturing process, making it more efficient and scalable. nih.govmdpi.com
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |
|---|---|---|---|---|
| Synthesis of 2,4-disubstituted oxazoles | N/A | 20 min at 138°C | Rapid synthesis | tandfonline.com |
| Synthesis of 5-substituted oxazoles (van Leusen) | Reflux for 2-4 hours | 8 min at 65°C | Reduced reaction time, high yield | ijpsonline.comresearchgate.net |
| Sulfonamide Synthesis (from sulfonic acid) | Longer reaction times, lower yields | Two steps, total 30 min | Improved yields, reduced time | organic-chemistry.org |
| Pyrazoline Sulfonamide Synthesis | Stirring for 24-48 hours | 7 min at 200°C | Significant time reduction | nih.gov |
Ionic Liquid-Mediated Reactions
The application of ionic liquids (ILs) as reaction media and catalysts in organic synthesis has garnered significant attention due to their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics often lead to enhanced reaction rates, improved selectivity, and simplified product isolation, positioning ILs as a cornerstone of green chemistry. In the context of heterocyclic synthesis, ionic liquids have been shown to be effective in promoting various transformations.
While specific literature on the ionic liquid-mediated synthesis of this compound analogues is not extensively documented, the principles of IL-catalyzed reactions can be extrapolated from the synthesis of other heterocyclic systems. For instance, the synthesis of novel 1,2,4-triazolidine-3-thiones has been efficiently catalyzed by the novel ionic liquid [C16MPy]AlCl3Br in water at ambient temperature. rsc.org This method highlights several advantages of using ionic liquids, including high yields, mild reaction conditions, and catalyst recyclability. rsc.org
The proposed mechanism for an ionic liquid-facilitated synthesis of 1,2-oxazole-5-sulfonamide analogues could involve the IL's ability to activate reactants and stabilize charged intermediates. For example, in a 1,3-dipolar cycloaddition reaction to form the isoxazole (B147169) ring, an ionic liquid could enhance the rate and regioselectivity of the reaction between a nitrile oxide and an alkyne.
Table 1: Potential Advantages of Ionic Liquid-Mediated Synthesis of this compound Analogues
| Feature | Potential Advantage |
| Enhanced Reaction Rates | Ionic liquids can accelerate reactions by stabilizing transition states. |
| Improved Selectivity | The unique solvent properties can favor the formation of specific isomers. |
| Catalyst Recyclability | The non-volatile nature of ionic liquids allows for easy separation and reuse. |
| Mild Reaction Conditions | Reactions can often be conducted at lower temperatures and pressures. |
| "Green" Solvent | Low volatility reduces air pollution compared to traditional organic solvents. |
Further research is warranted to explore specific ionic liquids and optimize reaction conditions for the synthesis of this compound and its derivatives, leveraging the established benefits of this technology for the efficient and environmentally benign production of these compounds.
Continuous Flow Methodologies for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering significant advantages over traditional batch processing, particularly for scalable production. mdpi.com These benefits include enhanced safety, improved reaction control, higher yields, and the potential for automation. mdpi.commtak.hu The application of continuous flow methodologies to the synthesis of heterocyclic scaffolds, including oxazoles, has been an area of active research. mtak.hu
The synthesis of this compound analogues can be readily adapted to a continuous flow process. A multi-step flow synthesis could be designed to produce these compounds in a telescoped manner, minimizing the need for isolation and purification of intermediates. mtak.hu This approach not only improves efficiency but also allows for the safe handling of potentially hazardous reagents and intermediates. mtak.hu
A hypothetical continuous flow setup for the synthesis of a 3-(substituted)-1,2-oxazole-5-sulfonamide analogue could involve the following key steps:
In-line generation of a nitrile oxide: A precursor could be safely converted to the reactive nitrile oxide in a flow reactor, immediately reacting it in the next step to prevent decomposition.
1,3-Dipolar Cycloaddition: The nitrile oxide stream would be mixed with a stream containing a suitable alkyne in a heated microreactor to form the 1,2-oxazole ring.
Sulfonylation/Functionalization: The output from the cycloaddition step could then be directly fed into another reactor for the introduction of the sulfonamide group or other desired functionalities.
In-line Purification: The final product stream could be passed through a purification module, such as a scavenger resin column, to remove unreacted starting materials and byproducts, yielding a high-purity product. mdpi.com
The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. For example, a study on the continuous flow synthesis of marine drugs demonstrated that increasing the flow rate and reaction temperature could lead to better conversion compared to batch conditions. mdpi.com
Table 2: Representative Parameters for Continuous Flow Synthesis of Heterocyclic Compounds
| Parameter | Typical Range | Benefit in Flow Synthesis |
| Residence Time | Seconds to Minutes | Precise control over reaction time, minimizing degradation. mdpi.com |
| Temperature | -78 °C to 300 °C | Rapid heating and cooling, enabling access to novel reaction space. |
| Pressure | Atmospheric to >100 bar | Allows for superheating of solvents, accelerating reaction rates. |
| Flow Rate | µL/min to L/min | Enables seamless scalability from laboratory to production scale. mdpi.com |
| Reagent Stoichiometry | Precisely controlled | Minimizes waste and improves reaction efficiency. |
The development of a continuous flow process for the synthesis of this compound analogues would represent a significant advancement, enabling the safe, efficient, and scalable production of this important class of compounds.
Mechanistic Investigations of Reactions Involving the 3 Bromomethyl 1,2 Oxazole 5 Sulfonamide Core
Elucidation of Oxazole (B20620) Ring Formation Mechanisms
The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of the synthesis of the parent structure. While various methods exist for oxazole synthesis, the construction of the 1,2-oxazole isomer typically involves the reaction of a hydroxylamine (B1172632) derivative with a 1,3-dicarbonyl compound or its equivalent. Another prominent pathway is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Key synthetic strategies applicable to the formation of the 1,2-oxazole core include:
Reaction of α,β-unsaturated ketones with hydroxylamine: This classic method involves the initial formation of an oxime, followed by cyclization and dehydration to yield the isoxazole (B147169) ring.
Cycloaddition Reactions: The Huisgen [3+2] cycloaddition is a powerful tool where a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) reacts with an alkyne. For the target molecule, a suitably substituted alkyne would react with a nitrile oxide to form the desired 3,5-disubstituted 1,2-oxazole ring.
From Propargylamines: The cycloisomerization of N-acyl propargylamines is a known route to 1,3-oxazoles, but variations of this chemistry can be adapted for 1,2-oxazole synthesis under specific catalytic conditions. nih.gov
The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a well-established method for creating 5-substituted 1,3-oxazoles from aldehydes. nih.govmdpi.com While this specific reaction forms the 1,3-isomer, related cycloaddition principles are fundamental to heterocyclic ring formation. nih.govmdpi.com A plausible mechanism for the formation of a related 1,3-oxazole ring involves the activation of a carboxylic acid, which then reacts with an isocyanoacetate to form an intermediate that cyclizes into the oxazole product. nih.gov
Understanding Sulfonamide Bond Formation Pathways
The sulfonamide functional group is a critical component of the target molecule. The most conventional and widely understood mechanism for forming a sulfonamide bond involves the reaction of a sulfonyl chloride with a primary or secondary amine.
In the context of synthesizing 3-(bromomethyl)-1,2-oxazole-5-sulfonamide, the likely pathway involves:
Formation of the Sulfonyl Chloride: The 1,2-oxazole ring, substituted at the 3-position with a protected bromomethyl group, would first undergo sulfonation at the 5-position to create a sulfonic acid. This sulfonic acid is then converted to the more reactive 3-(bromomethyl)-1,2-oxazole-5-sulfonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Nucleophilic Attack by Ammonia (B1221849): The resulting sulfonyl chloride is a potent electrophile. It readily reacts with ammonia (or an ammonia equivalent) in a nucleophilic acyl substitution-type mechanism. The nitrogen atom of ammonia attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the S-N bond, yielding the final sulfonamide. nih.gov
Alternative modern methods for sulfonamide synthesis include transition-metal catalyzed C-N bond formation and reactions starting directly from sulfonic acids or thiols under oxidative conditions. researchgate.netorganic-chemistry.org For instance, sulfonic acids can be converted to sulfonamides under microwave irradiation, offering a high-yield alternative to the traditional sulfonyl chloride route. researchgate.net
Table 1: Common Reagents for Sulfonamide Synthesis
| Starting Material | Reagent(s) | Product | Mechanism Type |
| Sulfonyl Chloride | Ammonia / Amine | Sulfonamide | Nucleophilic Substitution |
| Sulfonic Acid | Amine, TCT, Et₃N | Sulfonamide | Dehydrative Coupling |
| Thiol | NCS, Bu₄NCl, H₂O, then Amine | Sulfonamide | In situ Oxidative Chlorination |
| Sulfenamide | KMnO₄ or m-CPBA | Sulfonamide | Oxidation |
TCT: 2,4,6-trichloro-(1,3,5)-triazine; NCS: N-chlorosuccinimide; m-CPBA: meta-Chloroperoxybenzoic acid
Reactivity and Transformation Pathways of the Bromomethyl Moiety
The 3-(bromomethyl) group is the most reactive site on the molecule for transformations under many conditions, serving as a versatile handle for synthetic elaboration. Its reactivity is dominated by the fact that bromide is an excellent leaving group.
The primary reaction pathway for the bromomethyl group is nucleophilic substitution, likely proceeding through an Sₙ2 mechanism. The carbon atom of the bromomethyl group is electrophilic and is readily attacked by a wide range of nucleophiles, displacing the bromide ion.
Studies on analogous 2-(halomethyl)-4,5-diaryloxazoles demonstrate this reactivity clearly. nih.govresearchgate.net The bromomethyl analogue is noted to be more reactive than the corresponding chloromethyl compound. nih.gov
Common nucleophiles and their resulting products include:
Amines (Primary and Secondary): React to form substituted aminomethyl-oxazoles.
Thiols and Thiophenoxides: Readily displace the bromide to form thioethers. nih.gov
Alkoxides and Phenoxides: Yield the corresponding ethers. nih.gov
Carbanions: Soft carbon nucleophiles, such as those derived from malonates, effectively alkylate the bromomethyl position to form new carbon-carbon bonds. nih.gov
Azide Ion: Used to synthesize azidomethyl-oxazoles, which are precursors for "click chemistry" reactions. nih.gov
The Sₙ2 character of the mechanism implies that the reaction rate is dependent on the concentration of both the oxazole substrate and the nucleophile. Steric hindrance around the bromomethyl group could slow the reaction, although for a -CH₂Br group, this is generally minimal.
While ionic pathways like nucleophilic substitution are common, the bromomethyl group can also participate in radical reactions. The carbon-bromine bond is relatively weak and can be cleaved homolytically under appropriate conditions, such as exposure to radical initiators (e.g., AIBN) or UV light.
One potential pathway is a radical-nucleophilic substitution (Sₙ1) reaction, which involves a radical chain mechanism. rsc.org This type of reaction has been observed for anions of nitroimidazoles reacting with bromomethyl-nitroimidazole derivatives. rsc.org A similar mechanism could be envisioned for this compound, particularly in reactions with nitroalkane anions under photostimulation.
Additionally, 2-(halomethyl)oxazoles have been proposed as potential initiators for atom transfer radical polymerization (ATRP), indicating the C-Br bond can be homolytically cleaved by a transition metal catalyst (typically copper) to generate a carbon-centered radical that can initiate polymerization. nih.gov
The bromomethyl group can participate in transition metal-catalyzed cross-coupling reactions, although this is less common than for aryl or vinyl halides. More typically, cross-coupling reactions on such a scaffold would target a halogen directly on the oxazole ring. However, certain palladium-catalyzed reactions can involve benzylic-type halides.
Research on the related building block, 4-bromomethyl-2-chlorooxazole, shows that palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings can be directed selectively to the 4-bromomethyl position. researchgate.net The mechanism for a Suzuki-Miyaura coupling would proceed through the standard catalytic cycle:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of the bromomethyl group to form a Pd(II) intermediate.
Transmetalation: An organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
This approach allows for the introduction of various aryl, heteroaryl, or vinyl groups at the methyl position, significantly diversifying the molecular structure. nih.govresearchgate.net
Table 2: Mechanistic Pathways of the Bromomethyl Group
| Reaction Type | Mechanism | Key Intermediates | Typical Reagents |
| Nucleophilic Substitution | Sₙ2 | Pentavalent transition state | Amines, Thiols, Alkoxides, NaCN |
| Radical Reaction | Sₙ1 / ATRP | Carbon-centered radical | Radical initiators, UV light, Cu(I) |
| Cross-Coupling | Suzuki-Miyaura | Pd(II) complex | Pd(0) catalyst, Boronic acid, Base |
Computational and Theoretical Mechanistic Studies
As of now, specific computational and theoretical mechanistic studies focusing solely on this compound are not prominent in publicly accessible literature. However, computational chemistry provides powerful tools to predict and rationalize the reactivity of such a molecule.
Potential areas for theoretical investigation would include:
Density Functional Theory (DFT) Calculations: DFT could be used to model the transition states for the nucleophilic substitution reactions of the bromomethyl group with various nucleophiles. This would provide activation energies and reaction energy profiles, allowing for a quantitative comparison of the reactivity of different nucleophiles.
Modeling of Cycloaddition Pathways: The mechanism of the 1,2-oxazole ring formation could be elucidated by modeling the transition states of the [3+2] cycloaddition reaction. These calculations can help predict regioselectivity and understand the influence of substituents on the reaction barrier.
Bond Dissociation Energy (BDE) Calculations: The C-Br bond strength can be calculated to predict the propensity of the bromomethyl group to undergo radical reactions. Comparing the BDE with other C-H or C-C bonds in the molecule would indicate the most likely site for radical initiation.
Analysis of the Catalytic Cycle: For cross-coupling reactions, DFT can be employed to model each step of the palladium catalytic cycle (oxidative addition, transmetalation, reductive elimination), providing insights into the rate-determining step and the role of ligands on the catalyst.
These computational approaches would offer a deeper, quantitative understanding of the reaction mechanisms and complement experimental findings.
Derivatization and Structural Modification of 3 Bromomethyl 1,2 Oxazole 5 Sulfonamide
Chemical Transformations at the Bromomethyl Position
The bromomethyl group serves as a versatile handle for introducing a variety of substituents through nucleophilic substitution and cross-coupling reactions. This allows for the exploration of steric and electronic effects at this position, which can significantly influence the biological profile of the resulting molecules.
The electrophilic carbon of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While direct Suzuki, Stille, or Negishi coupling reactions on the bromomethyl group are not the standard approach, this reactive handle can be used to introduce organometallic reagents for subsequent coupling or can be displaced by other functionalities suitable for these reactions.
A more direct application of cross-coupling for C-C bond formation at this position involves the reaction of organoboron compounds (in Suzuki-Miyaura coupling), organostannanes (in Stille coupling), or organozinc reagents (in Negishi coupling) with the bromomethyl moiety, typically in the presence of a palladium catalyst. For instance, in a related system, the Suzuki-Miyaura reaction has been successfully employed for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes from 2-bromo-5-(bromomethyl)thiophene (B1590285) and various aryl boronic acids. This highlights the feasibility of selectively reacting at a bromomethyl group in the presence of other reactive sites under palladium catalysis.
The general scheme for such a transformation on a heterocyclic system can be represented as follows:
Where 'Het' represents the 1,2-oxazole-5-sulfonamide core and 'R' can be an alkyl or aryl group. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires empirical optimization.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the methyl position. This reaction typically involves a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with the bromomethyl group. This transformation would convert the bromomethyl group into an aminomethyl group, opening avenues for further functionalization or for introducing basic moieties that can be critical for pharmacological activity.
Sonogashira Coupling:
For the introduction of alkynyl groups, the Sonogashira coupling can be employed. This reaction involves the coupling of a terminal alkyne with the bromomethyl group in the presence of a palladium catalyst and a copper(I) co-catalyst. This would lead to the formation of a propargyl-substituted oxazole (B20620), a valuable intermediate for further transformations.
| Reaction Type | Reactant | Catalyst System | Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 3-(Arylmethyl)-1,2-oxazole-5-sulfonamide |
| Stille Coupling | Organostannane | Pd catalyst | 3-(Alkyl/Arylmethyl)-1,2-oxazole-5-sulfonamide |
| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | 3-(Alkyl/Arylmethyl)-1,2-oxazole-5-sulfonamide |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, phosphine ligand | 3-(Aminomethyl)-1,2-oxazole-5-sulfonamide derivative |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 3-(Propargyl)-1,2-oxazole-5-sulfonamide derivative |
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and can be readily applied to derivatives of 3-(bromomethyl)-1,2-oxazole-5-sulfonamide.
To utilize this chemistry, the bromomethyl group is first converted to an azidomethyl group via nucleophilic substitution with sodium azide. This azide-functionalized intermediate can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. This approach allows for the modular assembly of complex molecules by linking the oxazole core to a wide variety of alkyne-containing building blocks.
Alternatively, a complementary strategy involves converting the bromomethyl group into a propargyl ether or amine, which can then undergo a CuAAC reaction with an organic azide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
For applications where the cytotoxicity of a copper catalyst is a concern, such as in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. In this approach, the azide-functionalized oxazole would be reacted with a strained cycloalkyne, such as a cyclooctyne (B158145) derivative. The inherent ring strain of the cycloalkyne provides the driving force for the [3+2] cycloaddition to proceed without the need for a catalyst.
| Click Chemistry Approach | Intermediate from this compound | Coupling Partner | Product |
| CuAAC | 3-(Azidomethyl)-1,2-oxazole-5-sulfonamide | Terminal Alkyne | 1,2,3-Triazole linked conjugate |
| CuAAC | 3-(Propargyloxymethyl)-1,2-oxazole-5-sulfonamide | Organic Azide | 1,2,3-Triazole linked conjugate |
| SPAAC | 3-(Azidomethyl)-1,2-oxazole-5-sulfonamide | Strained Cycloalkyne | 1,2,3-Triazole linked conjugate (metal-free) |
The bromomethyl group is an excellent precursor for the synthesis of phosphonium (B103445) and sulfonium (B1226848) salts, which can then be converted into their corresponding ylides. These ylides are highly valuable synthetic intermediates, most notably for their use in the Wittig and Corey-Chaykovsky reactions, respectively.
Phosphonium Ylides and the Wittig Reaction:
Reaction of this compound with a phosphine, typically triphenylphosphine, results in the formation of a stable phosphonium salt. Treatment of this salt with a strong base generates the corresponding phosphonium ylide. This ylide can then react with aldehydes or ketones in a Wittig reaction to form alkenes, thereby introducing a vinyl or substituted vinyl group at the 3-position of the oxazole ring.
Sulfonium Ylides and the Corey-Chaykovsky Reaction:
Similarly, reaction with a sulfide, such as dimethyl sulfide, yields a sulfonium salt. Deprotonation with a suitable base provides a sulfonium ylide. These ylides are particularly useful in the Corey-Chaykovsky reaction with aldehydes and ketones to produce epoxides, or with α,β-unsaturated carbonyl compounds to form cyclopropanes.
| Ylide Type | Precursor Synthesis | Ylide Generation | Subsequent Reaction | Product |
| Phosphonium Ylide | Reaction with Triphenylphosphine | Deprotonation with strong base | Wittig Reaction with Aldehyde/Ketone | 3-(Alkenyl)-1,2-oxazole-5-sulfonamide |
| Sulfonium Ylide | Reaction with Dimethyl Sulfide | Deprotonation with base | Corey-Chaykovsky Reaction with Aldehyde/Ketone | 3-(Epoxyethyl)-1,2-oxazole-5-sulfonamide |
| Sulfonium Ylide | Reaction with Dimethyl Sulfide | Deprotonation with base | Corey-Chaykovsky Reaction with α,β-Unsaturated Carbonyl | 3-(Cyclopropylethyl)-1,2-oxazole-5-sulfonamide |
Modifications of the Sulfonamide Functional Group
The acidic proton of the primary sulfonamide can be replaced with a variety of alkyl and aryl groups.
N-Alkylation:
N-alkylation of the sulfonamide can be achieved by reaction with alkyl halides in the presence of a base. This transformation introduces an alkyl group onto the sulfonamide nitrogen, which can alter the compound's lipophilicity and hydrogen bonding potential. A diverse range of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields. acs.org
N-Arylation:
N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam couplings, with aryl halides or arylboronic acids, respectively. These reactions provide access to a wide range of N-aryl sulfonamide derivatives. An efficient, transition-metal-free N-arylation procedure for amines and sulfonamides has also been developed, affording good to excellent yields of arylated products under very mild reaction conditions. nih.gov
| Reaction | Reagents | General Conditions | Product |
| N-Alkylation | Alkyl halide, Base | Standard alkylation conditions | N-Alkyl-3-(bromomethyl)-1,2-oxazole-5-sulfonamide |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Base | Pd catalyst, phosphine ligand | N-Aryl-3-(bromomethyl)-1,2-oxazole-5-sulfonamide |
| N-Arylation (Chan-Lam) | Arylboronic acid, Base | Cu catalyst | N-Aryl-3-(bromomethyl)-1,2-oxazole-5-sulfonamide |
In medicinal chemistry, the replacement of a functional group with another that has similar physicochemical properties (isosteres) or that retains similar biological activity (bioisosteres) is a common strategy for lead optimization. The sulfonamide group can be replaced by several other functionalities to modulate properties such as acidity, polarity, and metabolic stability.
Sulfoximines:
Sulfoximines are emerging as valuable bioisosteres for sulfonamides. drughunter.com They possess a similar tetrahedral geometry but have a chiral sulfur center and an additional vector for substitution at the nitrogen atom. The replacement of a sulfonamide with a sulfoximine (B86345) can lead to improved physicochemical and pharmacokinetic properties. drughunter.com
Sulfonylureas:
Sulfonylureas are another class of compounds that can be considered as bioisosteres of sulfonamides. wikipedia.org They are characterized by a sulfonyl group attached to a urea (B33335) moiety. This functional group has been incorporated into a number of marketed drugs and can offer a different hydrogen bonding pattern compared to the parent sulfonamide. wikipedia.org
N-Acylsulfonamides:
N-Acylsulfonamides are frequently used as bioisosteres of carboxylic acids but can also be considered as a modification of the primary sulfonamide. nih.govnih.govwikipedia.org The acylation of the sulfonamide nitrogen significantly increases its acidity and introduces a carbonyl group, which can participate in different hydrogen bonding interactions. nih.govnih.govwikipedia.org
| Bioisostere | Key Structural Feature | Potential Advantages |
| Sulfoximine | S(O)(NH)R | Chirality, additional substitution point, modulation of pKa |
| Sulfonylurea | SO₂NHC(O)NHR | Different hydrogen bonding pattern, established pharmacophore |
| N-Acylsulfonamide | SO₂NHC(O)R | Increased acidity, additional hydrogen bond acceptor |
Diversification of the 1,2-Oxazole Heterocycle
The 1,2-oxazole ring, also known as the isoxazole (B147169) ring, within the this compound framework serves as a versatile scaffold for further chemical modifications. Diversification of this heterocyclic core can be achieved through the introduction of various substituents at the available ring positions or by constructing fused ring systems. These modifications are instrumental in modulating the physicochemical properties and biological activities of the parent compound.
Introduction of Substituents at Other Ring Positions
The primary site for introducing new substituents on the 1,2-oxazole ring of this compound, beyond the existing groups at positions 3 and 5, is the C4 position. The reactivity of this position allows for the incorporation of a range of functional groups, thereby enabling the synthesis of a diverse library of analogs.
One of the most direct methods for functionalizing the C4 position is through electrophilic halogenation. For instance, analogs of 1,2-oxazole-5-sulfonamides can undergo direct bromination or iodination at the C4 position. This reaction is typically performed on a precursor where the sulfonamide nitrogen may be protected, for example, with an acetyl group. Subsequent deprotection affords the 4-halo-1,2-oxazole-5-sulfonamide derivative. This method provides a key intermediate that can be used for further derivatization through cross-coupling reactions.
Another powerful strategy for C4 functionalization is through directed metallation, followed by quenching with an electrophile. Although the sulfonamide group at C5 is an electron-withdrawing group, which can influence the acidity of the C4 proton, careful selection of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), can facilitate deprotonation at the C4 position. The resulting lithiated intermediate can then react with a variety of electrophiles to introduce diverse substituents.
| Reaction Type | Reagents and Conditions | Resulting Substituent at C4 |
| Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | Bromo, Iodo |
| Lithiation-Electrophilic Quench | 1. n-Butyllithium or LDA, THF, -78 °C; 2. Electrophile (e.g., aldehydes, ketones, alkyl halides) | Alkyl, Hydroxyalkyl, etc. |
| Palladium-catalyzed C-H Arylation | Aryl halides, Pd catalyst, ligand, base | Aryl |
Recent advancements in C-H functionalization offer a more direct and atom-economical approach to introduce substituents. Palladium-catalyzed direct C-H arylation has been successfully applied to isoxazoles, enabling the formation of a carbon-carbon bond between the C4 position and an aryl group. This reaction typically involves the use of a palladium catalyst, a suitable ligand, and a base, with an aryl halide serving as the coupling partner. While this has been demonstrated on various isoxazole systems, its application to the specific this compound scaffold would depend on the compatibility of the existing functional groups with the reaction conditions.
Annulation Reactions to Form Fused Ring Systems
Annulation reactions, which involve the formation of a new ring fused to the existing 1,2-oxazole core, lead to the creation of bicyclic and polycyclic heterocyclic systems. These fused structures significantly alter the three-dimensional shape and electronic properties of the molecule, opening avenues to new chemical entities with distinct biological profiles. A prominent example is the synthesis of isoxazolo[5,4-d]pyrimidines.
The construction of the isoxazolo[5,4-d]pyrimidine (B13100350) system can be achieved by building a pyrimidine (B1678525) ring onto a pre-functionalized 1,2-oxazole. This typically starts with a 5-amino-1,2-oxazole-4-carboxamide or a related derivative. The amino group at the C5 position of the isoxazole acts as a nucleophile to initiate the cyclization process.
A general synthetic route involves the reaction of a 5-aminoisoxazole-4-carboxamide (B1610676) with a one-carbon synthon, which can be an orthoester or a similar reagent, to form an intermediate that subsequently cyclizes to the fused pyrimidine ring. The substituents on the newly formed pyrimidine ring can be varied based on the choice of the starting materials and cyclizing agents. For example, reaction with triethyl orthoformate followed by treatment with an amine can lead to N-substituted 7-amino-isoxazolo[5,4-d]pyrimidines.
| Starting Isoxazole Derivative | Reagents for Annulation | Fused Ring System Formed |
| 5-Amino-1,2-oxazole-4-carboxamide | 1. Triethyl orthoformate; 2. Amine (R-NH2) | N-Substituted Isoxazolo[5,4-d]pyrimidin-4-amine |
| 5-Amino-1,2-oxazole-4-carbonitrile | Formamide | Isoxazolo[5,4-d]pyrimidin-4-amine |
| 5-Amino-1,2-oxazole-4-carboxamide | Ethyl trifluoroacetate, Sodium ethanolate | 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol |
These fused systems are of significant interest as they are structurally analogous to purine (B94841) bases found in nucleic acids, suggesting potential applications in medicinal chemistry. researchgate.net
Synthesis of Hybrid Molecules Incorporating the 1,2-Oxazole-5-sulfonamide Framework
The synthesis of hybrid molecules involves the covalent linking of the 1,2-oxazole-5-sulfonamide scaffold with another distinct pharmacophore. This molecular hybridization strategy aims to create multifunctional molecules that can interact with multiple biological targets or combine the desirable properties of the individual components into a single entity.
A common approach to synthesizing such hybrids is to utilize the reactive bromomethyl group at the C3 position or the sulfonamide moiety at the C5 position as handles for conjugation. For example, the bromomethyl group is an excellent electrophile for substitution reactions with nucleophiles from another bioactive molecule.
One prominent class of hybrid molecules involves the linkage of the 1,2-oxazole-5-sulfonamide core with other heterocyclic systems known for their biological activities, such as triazoles, oxadiazoles, or coumarins. acs.orgnih.gov For instance, a 1,2,3-triazole-linked hybrid can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This would involve converting the bromomethyl group to an azide, which can then be reacted with a terminal alkyne-containing pharmacophore.
Alternatively, the sulfonamide moiety can be derivatized. For example, starting from the corresponding sulfonyl chloride, a variety of amines, including those that are part of another heterocyclic system, can be used to form the sulfonamide bond, thereby creating a hybrid molecule.
| Linkage Strategy | Functional Group on 1,2-Oxazole-5-sulfonamide | Partner Molecule Functional Group | Resulting Linkage | Example Hybrid Scaffold |
| Nucleophilic Substitution | 3-(Bromomethyl) | Amine, Thiol, Hydroxyl | C-N, C-S, C-O bond | Isoxazole-Thiadiazole Hybrid |
| Click Chemistry (CuAAC) | 3-(Azidomethyl) (derived from bromomethyl) | Terminal Alkyne | 1,2,3-Triazole ring | Isoxazole-Triazole-Sulfonamide Hybrid |
| Sulfonamide Formation | 5-(Chlorosulfonyl) | Amine | Sulfonamide bond | Isoxazole-Coumarin Hybrid |
The synthesis of these hybrid molecules allows for the exploration of vast chemical space and the development of novel compounds with potentially enhanced or synergistic biological activities. acs.org
Spectroscopic and Diffraction Based Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 3-(Bromomethyl)-1,2-oxazole-5-sulfonamide, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would provide an unambiguous assignment of its structure.
Unambiguous Structural Assignment using ¹H and ¹³C NMR
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, displaying signals corresponding to the distinct proton environments in the molecule. The sulfonamide (-SO₂NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methylene (B1212753) protons (-CH₂Br) adjacent to the electronegative bromine atom and the isoxazole (B147169) ring would resonate as a sharp singlet. The single proton on the isoxazole ring (H-4) is also expected to produce a singlet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The isoxazole ring contains three distinct carbon atoms (C3, C4, and C5). The bromomethyl carbon (-CH₂Br) would appear in the aliphatic region, shifted downfield due to the effect of the attached bromine atom. The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system.
Expected NMR Data: While specific experimental data for this compound is not widely published, expected chemical shift values can be estimated based on known data for similar structural motifs like bromomethyl-substituted isoxazoles and sulfonamides. researchgate.netrsc.orgjksus.orgmdpi.com
| ¹H NMR | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂Br (Bromomethyl) | ~ 4.7 - 4.9 |
| Isoxazole C4-H | ~ 6.5 - 7.0 |
| -SO₂NH₂ (Sulfonamide) | Variable, broad singlet |
| ¹³C NMR | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂Br (Bromomethyl) | ~ 25 - 35 |
| Isoxazole C4 | ~ 100 - 110 |
| Isoxazole C5 | ~ 165 - 175 |
| Isoxazole C3 | ~ 155 - 165 |
Advanced NMR Techniques (e.g., COSY, HMQC, NOESY) for Conformational and Connectivity Elucidation
To confirm the assignments made from 1D NMR spectra and to elucidate through-bond and through-space correlations, a variety of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, which has isolated proton spin systems, no cross-peaks would be expected, confirming the lack of scalar coupling between the -CH₂Br, C4-H, and -NH₂ protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. An HMQC or HSQC spectrum would show a correlation cross-peak between the methylene protons and the -CH₂Br carbon, as well as a cross-peak connecting the isoxazole C4-H proton to the C4 carbon. This provides definitive evidence for the C-H connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, the methylene protons (-CH₂Br) would be expected to show a correlation to the C3 carbon of the isoxazole ring. The isoxazole C4-H proton would likely show correlations to both the C3 and C5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. While less critical for a small, relatively rigid molecule like this, it could be used to confirm the spatial relationship between substituents on the ring if any conformational isomers were present.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C₄H₅BrN₂O₃S), the calculated monoisotopic mass is 240.9259 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to find a molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches this calculated value to within a few parts per million (ppm), thus confirming the molecular formula.
Expected HRMS Data:
| Ion | Calculated m/z |
|---|---|
| [C₄H₅BrN₂O₃S + H]⁺ | 241.9337 |
The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Pattern Analysis for Structural Information
Analysis of the fragmentation pattern in the mass spectrum (MS/MS) provides valuable information about the compound's structure. The fragmentation is induced by techniques like collision-induced dissociation (CID). Key fragmentations for oxazoles and sulfonamides often involve the cleavage of the heterocyclic ring and the loss of the sulfonamide group or parts thereof. jksus.org
Expected Fragmentation Pathways:
Loss of the bromine atom (·Br).
Cleavage of the sulfonamide group (loss of ·SO₂NH₂ or SO₂).
Fragmentation of the isoxazole ring, a common pathway for this heterocycle, which can lead to the formation of nitrile-containing fragments.
Table of Expected Key Fragments:
| m/z (for ⁷⁹Br isotope) | Possible Fragment Identity |
|---|---|
| 161 | [M - Br]⁺ |
| 162 | [M - SO₂NH₂]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonamide, isoxazole ring, and bromomethyl groups. The sulfonamide group is particularly distinctive, showing characteristic stretches for the N-H and S=O bonds. jksus.orgmdpi.com
Table of Expected Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H symmetric & asymmetric stretching | 3400 - 3200 |
| Sulfonamide (-SO₂NH₂) | S=O asymmetric stretching | 1370 - 1330 |
| Sulfonamide (-SO₂NH₂) | S=O symmetric stretching | 1180 - 1160 |
| Isoxazole Ring | C=N stretching | 1650 - 1550 |
| Isoxazole Ring | Ring stretching | 1500 - 1400 |
| Methylene (-CH₂) | C-H stretching | 2960 - 2850 |
These combined spectroscopic techniques provide a powerful and comprehensive approach to confirm the identity and structure of this compound with a high degree of confidence.
Identification of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional moieties: the oxazole (B20620) ring, the sulfonamide group, and the bromomethyl group.
The sulfonamide group (–SO₂NH₂) gives rise to distinct vibrational modes. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1380–1310 cm⁻¹ and 1180–1140 cm⁻¹, respectively. The N-H stretching vibration of the primary sulfonamide appears as a medium to strong band in the region of 3400–3200 cm⁻¹. Furthermore, the S-N stretching vibration is expected to be found in the 950–900 cm⁻¹ range.
The 1,2-oxazole ring, an aromatic heterocycle, has characteristic ring stretching vibrations (C=N and C=C) that typically appear in the 1650–1400 cm⁻¹ region. The C-O-N stretching within the ring can also produce identifiable bands. The C-H stretching of the hydrogen atom on the oxazole ring would be observed above 3000 cm⁻¹.
The bromomethyl group (–CH₂Br) introduces vibrations associated with the C-H and C-Br bonds. The asymmetric and symmetric C-H stretching vibrations of the methylene group are expected in the 2960–2850 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region, generally between 700 and 500 cm⁻¹, and can be a key indicator of the presence of the bromomethyl substituent.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400 - 3200 |
| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1380 - 1310 |
| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1180 - 1140 |
| 1,2-Oxazole Ring | C=N and C=C Ring Stretch | 1650 - 1400 |
| Bromomethyl (-CH₂Br) | C-H Stretch | 2960 - 2850 |
| Bromomethyl (-CH₂Br) | C-Br Stretch | 700 - 500 |
Elemental Microanalysis
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This method provides a crucial check for the purity of a synthesized compound and helps to confirm its empirical formula. For this compound, with the molecular formula C₄H₅BrN₂O₃S, the theoretical elemental composition can be calculated based on its atomic weights.
The experimental values obtained from the analysis of a pure sample should closely match these theoretical percentages, typically within a ±0.4% margin of error, to validate the proposed molecular formula. This technique is highly sensitive and requires only a small amount of the sample.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 19.93 |
| Hydrogen | H | 2.09 |
| Bromine | Br | 33.15 |
| Nitrogen | N | 11.62 |
| Oxygen | O | 19.91 |
| Sulfur | S | 13.30 |
X-ray Crystallography for Solid-State Structure Determination
Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles
The analysis of the diffraction pattern produced when X-rays pass through a single crystal allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. This leads to the accurate measurement of all geometric parameters of the molecule.
For this compound, key structural parameters of interest would include the bond lengths and angles within the 1,2-oxazole ring, the geometry of the sulfonamide group, and the conformation of the bromomethyl group relative to the heterocyclic ring. The torsion angles, which describe the rotation around single bonds, are also determined, providing a complete picture of the molecule's preferred conformation in the solid state. For instance, the torsion angle between the oxazole ring and the sulfonamide group would be of particular interest.
| Parameter | Typical Value |
|---|---|
| S=O Bond Length | 1.42 - 1.44 Å |
| S-N Bond Length | 1.63 - 1.66 Å |
| S-C (oxazole) Bond Length | 1.75 - 1.78 Å |
| O-S-O Bond Angle | 118° - 121° |
| O-S-N Bond Angle | 106° - 109° |
| O-S-C Bond Angle | 105° - 108° |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role in stabilizing the crystal structure.
The primary sulfonamide group is a strong hydrogen bond donor (N-H) and acceptor (S=O). Therefore, it is highly probable that strong intermolecular hydrogen bonds of the N-H···O=S type would be a dominant feature in the crystal packing, potentially leading to the formation of dimers, chains, or more complex three-dimensional networks.
Structure Activity Relationship Sar Studies of 1,2 Oxazole 5 Sulfonamide Derivatives
Correlating Structural Modifications with Observed Biological Interactions
The structure-activity relationship (SAR) of 1,2-oxazole-5-sulfonamide derivatives is a critical area of study for modulating their biological activity. The 1,2-oxazole ring is a key pharmacophore found in numerous bioactive compounds, valued for its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors. nih.govtandfonline.comresearchgate.net Modifications to the substituents on this heterocyclic core can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.
In the context of 1,2-oxazole-5-sulfonamides, the substituents at the 3- and 4-positions of the oxazole (B20620) ring, as well as on the sulfonamide nitrogen, are key points for modification. The introduction of different aryl or alkyl groups can lead to variations in lipophilicity, which in turn affects cell permeability and bioavailability. Furthermore, the presence of hydrogen bond donors and acceptors on these substituents can facilitate specific interactions with amino acid residues in the target's active site.
A hypothetical SAR study on a series of 1,2-oxazole-5-sulfonamide derivatives might explore the impact of varying the substituent 'R' on the sulfonamide nitrogen, as illustrated in the table below. Such a study would aim to identify the optimal chemical functionalities for a desired biological response.
Table 1: Illustrative SAR Data for Hypothetical 1,2-Oxazole-5-sulfonamide Derivatives
| Compound | R Group | Biological Activity (IC₅₀, µM) |
|---|---|---|
| 1a | -H | 10.5 |
| 1b | -CH₃ | 8.2 |
| 1c | -C₆H₅ | 5.1 |
| 1d | -4-Cl-C₆H₄ | 2.3 |
| 1e | -4-OCH₃-C₆H₄ | 7.9 |
This table is for illustrative purposes only and does not represent actual experimental data for 3-(Bromomethyl)-1,2-oxazole-5-sulfonamide derivatives.
Investigating the Influence of the Bromomethyl Moiety on Molecular Recognition
The bromomethyl group at the 3-position of the 1,2-oxazole ring introduces a reactive electrophilic center. This moiety can significantly influence the molecule's interaction with its biological target through several mechanisms. The presence of the bromine atom, a halogen, can lead to the formation of halogen bonds, which are non-covalent interactions between the halogen and a nucleophilic site on the target protein, such as a carbonyl oxygen or an aromatic ring.
Furthermore, the bromomethyl group can act as an alkylating agent, forming a covalent bond with nucleophilic residues like cysteine, histidine, or lysine (B10760008) within the binding site of the target. This irreversible binding can lead to potent and prolonged inhibition of the target's function. The reactivity of the bromomethyl group can be modulated by the electronic properties of the 1,2-oxazole ring.
Contribution of the Sulfonamide Group to Ligand-Target Binding
The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. nih.govnih.gov Its contribution to ligand-target binding is multifaceted. The sulfonamide moiety is a strong hydrogen bond acceptor through its two oxygen atoms and can also act as a hydrogen bond donor via the nitrogen atom, particularly when unsubstituted or monosubstituted.
These hydrogen bonding capabilities allow sulfonamides to form strong and specific interactions with complementary residues in a protein's active site. The geometry of the sulfonamide group, with its tetrahedral sulfur atom, also plays a role in the directional nature of these interactions.
Stereochemical Aspects in SAR Studies
While "this compound" itself does not possess a chiral center, the introduction of chiral substituents either on the oxazole ring or on the sulfonamide group would necessitate a thorough investigation of its stereochemical aspects in SAR studies. The differential biological activity of enantiomers is a well-established principle in pharmacology, as biological targets such as enzymes and receptors are chiral environments.
Should a chiral center be introduced, the two enantiomers of the resulting derivative would likely exhibit different potencies and selectivities. One enantiomer may fit optimally into the binding site of the target, leading to a strong biological response, while the other enantiomer may have a weaker interaction or even interact with a different target, potentially leading to off-target effects.
Therefore, in the rational design of more complex 1,2-oxazole-5-sulfonamide derivatives, if a chiral center is incorporated, the synthesis of individual enantiomers and their separate biological evaluation would be crucial. This would allow for the determination of the absolute configuration required for optimal activity and a more precise understanding of the three-dimensional interactions between the ligand and its target.
Rational Design Principles for Novel 1,2-Oxazole-Sulfonamide Bioactives
Based on the general principles of SAR for related compounds, several rational design strategies can be proposed for the development of novel bioactive molecules based on the 1,2-oxazole-5-sulfonamide scaffold.
A primary approach would involve the systematic modification of the substituents at key positions to optimize interactions with a specific biological target. This includes:
Modification of the 3-position: Replacing the bromomethyl group with other functionalities to modulate reactivity and explore different binding modes. For example, introducing small alkyl groups could probe hydrophobic pockets, while groups with hydrogen bonding potential could form additional interactions.
Substitution on the sulfonamide nitrogen: Introducing a variety of aryl, heteroaryl, or alkyl groups to explore the chemical space around this part of the molecule. This can influence potency, selectivity, and pharmacokinetic properties. The use of substituted aromatic rings can introduce favorable electronic and steric effects.
Introduction of substituents at the 4-position of the oxazole ring: This position offers another vector for modification to enhance binding affinity and selectivity.
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, would be invaluable in guiding the design of new derivatives. These methods can help to predict the binding modes of proposed compounds and prioritize the synthesis of those with the highest predicted activity.
Finally, a bioisosteric replacement strategy could be employed. For instance, the 1,2-oxazole ring could be replaced with other five-membered heterocycles like isoxazole (B147169), pyrazole, or thiazole (B1198619) to investigate the importance of the specific heteroatom arrangement for biological activity. Similarly, the sulfonamide group could be replaced with other acidic functionalities to modulate the physicochemical properties of the compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(bromomethyl)-1,2-oxazole-5-sulfonamide to minimize side products?
- Methodological Answer : Utilize regioselective bromination strategies, such as electrophilic substitution under controlled conditions (e.g., NBS in DMF at 0–5°C). Monitor reaction progress via TLC or HPLC to identify intermediates like 5-methyl-1,2-oxazole precursors. Purify crude products via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the bromomethyl group (δ ~4.3 ppm for ) and sulfonamide protons (δ ~7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 279.98 for ) .
- Melting Point Analysis : Compare observed mp (e.g., 82–85°C) with literature values to assess purity .
Q. How should researchers safely handle brominated intermediates during synthesis?
- Methodological Answer : Follow protocols for brominated compounds:
- Use fume hoods and PPE (gloves, goggles).
- Quench excess bromine with sodium thiosulfate.
- Store in amber glass vials at –20°C to prevent degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported melting points for structurally similar bromomethyl-oxazole derivatives?
- Methodological Answer : Discrepancies (e.g., mp 72°C vs. 82.5°C for isomers) may arise from polymorphic forms or impurities. Conduct:
- DSC/TGA : Analyze thermal stability and phase transitions.
- X-ray Crystallography : Compare crystal packing of isomers .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., bromomethyl carbon). Validate predictions via kinetic studies with nucleophiles like amines or thiols .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze degradation via HPLC.
- Thermal Stability : Use accelerated stability testing (40–60°C, 75% humidity) with LC-MS monitoring .
Q. How can researchers evaluate the compound’s potential as a sulfonamide-based enzyme inhibitor?
- Methodological Answer :
- Enzyme Assays : Test inhibition of carbonic anhydrase or HIV protease using fluorogenic substrates.
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to active sites .
Q. What synthetic routes improve regioselectivity in oxazole ring functionalization?
- Methodological Answer : Employ transition-metal catalysis (e.g., Pd-mediated C–H activation) for directed arylation at the 5-position of the oxazole. Optimize ligands (e.g., PPh) and solvents (DMF/toluene) to suppress byproducts .
Key Notes
- Contradictions : Conflicting mp values (e.g., 72°C vs. 82.5°C) highlight the need for rigorous purity checks .
- Advanced Tools : PASS software predicts antimicrobial activity (Pa > 0.7 for sulfonamide derivatives) .
- Safety : Brominated intermediates require strict handling protocols to avoid toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
